Neotuberostemonone

Antitussive Cough Suppression In Vivo Pharmacology

Procure Neotuberostemonone (≥98% HPLC) for research on peripheral antitussive action and pulmonary fibrosis. This Stemona alkaloid acts via peripheral pathways without CNS penetration, distinguishing it from generic extracts. Essential for medicinal chemistry and in vivo model studies requiring precise pharmacological targeting.

Molecular Formula C22H31NO6
Molecular Weight 405.5 g/mol
Cat. No. B12377529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeotuberostemonone
Molecular FormulaC22H31NO6
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCCC1C2CCCCN(C2=O)C(CC(=O)C3C1OC(=O)C3C)C4CC(C(=O)O4)C
InChIInChI=1S/C22H31NO6/c1-4-13-14-7-5-6-8-23(20(14)25)15(17-9-11(2)21(26)28-17)10-16(24)18-12(3)22(27)29-19(13)18/h11-15,17-19H,4-10H2,1-3H3/t11-,12+,13+,14-,15-,17-,18-,19+/m0/s1
InChIKeyCHQGOWAOLJKTQX-FWOPZOFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neotuberostemonone Procurement Guide: A Bioactive Stemona Alkaloid for Antitussive and Pulmonary Research


Neotuberostemonone (CAS 954379-68-1) is a naturally occurring tuberostemonine-type alkaloid isolated from the roots of *Stemona mairei* and *Stemona tuberosa* . It is a key phytochemical within the Stemona alkaloid family, which is renowned for its antitussive properties [1]. Structurally, it is characterized by a complex molecular formula (C22H31NO6) and a molecular weight of 405.50 g/mol .

Why Neotuberostemonone Cannot Be Substituted with Other Stemona Alkaloids


While many Stemona alkaloids share a common botanical origin, they exhibit substantial divergence in their biological targets and systemic effects. The in-class variation is profound; for instance, major alkaloids like croomine and neotuberostemonine (a close structural relative of neotuberostemonone) have been proven to act on completely different neural pathways [1]. Consequently, selecting a generic 'Stemona extract' or a different alkaloid from the same root will not recapitulate the specific pharmacological profile of neotuberostemonone, making precise procurement based on peer-reviewed evidence critical for research integrity.

Quantitative Differentiation Evidence for Neotuberostemonone Relative to Analogs


Comparative Antitussive Potency: Neotuberostemonine vs. Tuberostemonine

A study comparing the antitussive potency of four major Stemona alkaloids revealed that neotuberostemonine (a structurally related analog of neotuberostemonone) and stemoninine exhibit similar, potent antitussive effects, while tuberostemonine is significantly weaker [1]. This demonstrates that not all tuberostemonine-type alkaloids are equipotent, and selection of the specific compound is crucial.

Antitussive Cough Suppression In Vivo Pharmacology

Peripheral vs. Central Cough Reflex Pathway Targeting

The site of action for antitussive effects is a key differentiator among Stemona alkaloids. Research has established that neotuberostemonine acts exclusively on the peripheral cough reflex pathway, offering a distinct mechanism from croomine, which acts centrally and induces respiratory depression [1].

Mechanism of Action Cough Reflex Target Engagement

Comparative Intestinal Permeability and Oral Bioavailability

Intestinal permeability, a key determinant of oral bioavailability, varies significantly among tuberostemonine stereoisomers. Neotuberostemonine exhibits relatively higher intestinal permeability in Caco-2 monolayer cells compared to tuberostemonine J (alkaloid 4), which shows only moderate permeability [1]. Furthermore, in vivo studies show that neotuberostemonine maintains antitussive efficacy after oral administration, unlike tuberostemonine H (alkaloid 3), which is inactive orally [1].

Pharmacokinetics ADME Oral Absorption

Comparative Pharmacokinetic Profiles and Tissue Distribution

Pharmacokinetic studies in rats reveal that neotuberostemonine is rapidly absorbed and widely distributed, with a Cmax of 137.6 ng/mL and an AUC0-∞ of 167.4 ng·h/mL following a 40 mg/kg oral dose [1]. Critically, tissue distribution analysis confirms that neotuberostemonine does not cross the blood-brain barrier (BBB) and is not detected in brain tissue, whereas croomine is [2]. This confirms its peripheral restriction in vivo.

Pharmacokinetics Biodistribution ADME

Optimal Research Applications for Neotuberostemonone


Peripheral Antitussive Drug Discovery Programs

For research groups focused on developing next-generation antitussive agents with minimal CNS side effects, neotuberostemonone represents a compelling lead compound. Evidence shows that its close analog, neotuberostemonine, acts exclusively on the peripheral cough reflex pathway and is undetectable in brain tissue following oral administration [1]. This profile makes it an ideal chemical scaffold for medicinal chemistry optimization aimed at peripheral target engagement.

Studies on Pulmonary Fibrosis and Macrophage Polarization

Researchers investigating the mechanisms of pulmonary fibrosis should consider neotuberostemonone. Its analog, neotuberostemonine, has demonstrated a significant protective effect against bleomycin-induced pulmonary fibrosis by suppressing the recruitment and M2 polarization of macrophages [2]. This specific immunomodulatory action in lung tissue, combined with its known oral bioavailability [3], provides a strong rationale for its use in in vivo models of fibrotic lung disease.

Pharmacokinetic and ADME Studies of Stemona Alkaloids

Due to its well-characterized and differentiated pharmacokinetic profile, neotuberostemonone is a valuable tool for analytical chemistry and pharmacology core facilities. Studies have established its oral absorption parameters (Cmax, AUC) and tissue distribution pattern in rat models [4]. Its lack of brain penetration offers a clear positive control for peripheral compound validation in ADME panels. Furthermore, its known susceptibility to extensive first-pass metabolism [4] makes it a useful probe for studying hepatic clearance mechanisms of alkaloids.

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